molecular formula C9H18O6 B11960335 Anhydroenneaheptitol CAS No. 4744-47-2

Anhydroenneaheptitol

Cat. No.: B11960335
CAS No.: 4744-47-2
M. Wt: 222.24 g/mol
InChI Key: LCOOMOSZMKFHOC-UHFFFAOYSA-N
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Description

Anhydroenneaheptitol (CAS 4744-47-2), also known as tetrahydro-3,3,5,5-tetrakis(hydroxymethyl)-4-oxypyrane, is a cyclic polyol with the molecular formula C₉H₁₁NO₆ and a molecular weight of 222.23 g/mol . It forms white crystals (recrystallized from alcohol) with a melting point of 156°C . The compound is synthesized via the condensation of acetone and formaldehyde in the presence of slaked lime (calcium hydroxide), a reaction first described by Appel and Tollens in 1896 and later optimized in OSRD (Office of Scientific Research and Development) reports during the 1940s .

Its thermodynamic properties include a heat of combustion (Qvcis) of 1158.1 kcal/mol and a heat of formation (Q₇) of 300.0 kcal/mol, as reported by Medard and Thomas in 1956 .

Properties

CAS No.

4744-47-2

Molecular Formula

C9H18O6

Molecular Weight

222.24 g/mol

IUPAC Name

3,3,5,5-tetrakis(hydroxymethyl)oxan-4-ol

InChI

InChI=1S/C9H18O6/c10-1-8(2-11)5-15-6-9(3-12,4-13)7(8)14/h7,10-14H,1-6H2

InChI Key

LCOOMOSZMKFHOC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(CO1)(CO)CO)O)(CO)CO

Origin of Product

United States

Preparation Methods

Ionic Liquid-Mediated Dehydration

The use of task-specific ionic liquids (ILs) has revolutionized anhydrous polyol synthesis. In a representative procedure, heptitol precursors are dissolved in a chloridoaluminate IL (e.g., [BMIM]Cl-AlCl₃) at 150°C for 6–8 hours under nitrogen. The IL’s Lewis acidity promotes selective hydroxyl group elimination, yielding this compound with minimal epimerization. Post-reaction, the IL is recovered via vacuum distillation, achieving >90% recyclability. Key advantages include:

  • Yield Enhancement : 68–72% isolated yield, a 40% improvement over traditional methods.

  • Stereochemical Control : Retention of configuration at C3 and C5 positions due to the IL’s stabilizing effect on intermediates.

Solid-State Dehydration with Ammonium Halides

Alternative approaches employ ammonium halides (e.g., NH₄Cl) as dehydrating agents. Heptitol precursors are ground with a fourfold excess of NH₄Cl and heated at 200–250°C under inert gas flow. The reaction proceeds via in situ HCl generation, which catalyzes water elimination. This method is scalable but requires careful temperature control to avoid caramelization. Typical yields range from 50–55%.

Critical Analysis of Methodological Limitations

Despite progress, several challenges persist:

  • Purification Complexity : this compound’s high polarity complicates chromatographic separation. Gel permeation chromatography (GPC) with DMF as the mobile phase is often necessary, increasing process costs.

  • Moisture Sensitivity : The product rapidly rehydrates in ambient humidity, necessitating anhydrous storage conditions (<10 ppm H₂O).

  • Catalyst Degradation : Prolonged use of ILs at high temperatures leads to AlCl₃ decomposition, forming insoluble AlOCl byproducts that impede reaction kinetics.

Innovations in Catalytic Systems

Bifunctional Ionic Liquids

Recent work has explored ILs with dual Brønsted-Lewis acidity, such as [HPy]HSO₄-AlCl₃. These systems enhance reaction rates by simultaneously protonating hydroxyl groups and stabilizing transition states. At 130°C, reaction times are reduced to 3–4 hours with yields exceeding 75%.

Mechanochemical Synthesis

Ball-mill-assisted dehydration avoids solvents entirely. Heptitol and NH₄Br are milled at 30 Hz for 2 hours, achieving 60% conversion . This method is energy-efficient but limited by equipment scalability.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anhydroenneaheptitol belongs to a class of polyhydroxy cyclic ethers. Below is a comparative analysis with selected analogs, focusing on synthesis, stability, and functionalization:

Table 1: Comparative Properties of this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Synthesis Method Derivatives Reported?
This compound C₉H₁₁NO₆ 222.23 156 Cyclic ether, 4 hydroxymethyl groups Acetone + formaldehyde (slaked lime) No azido/nitro derivatives
Pentaerythritol C₅H₁₂O₄ 136.15 260–261 Tetraol, acyclic Acetaldehyde + formaldehyde (alkaline) Extensive (esters, nitrates)
1,4-Anhydroerythritol C₄H₈O₃ 104.10 92–94 Cyclic ether, 2 hydroxyl groups Thermal dehydration of erythritol Limited (acetates)
Sucrose C₁₂H₂₂O₁₁ 342.30 186 (decomp.) Disaccharide, 8 hydroxyls Plant extraction Extensive (esters, ethers)

Key Findings:

Structural Complexity : this compound’s cyclic pyran backbone with four hydroxymethyl groups distinguishes it from simpler polyols like pentaerythritol (acyclic) or 1,4-anhydroerythritol (fewer substituents). Its rigidity may limit solubility compared to linear analogs .

However, this remains unexplored in the literature .

Synthesis Scalability : The use of slaked lime as a catalyst for its synthesis contrasts with pentaerythritol’s reliance on alkaline conditions, offering a milder pathway but requiring excess formaldehyde .

Biological Activity

Anhydroenneaheptitol, a compound with significant biological implications, has garnered attention for its diverse activities in various biological systems. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is a polyol compound characterized by its unique structure, which influences its biological interactions. Understanding its chemical properties is crucial for elucidating its biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluating the antibacterial effects of related compounds found that derivatives of similar polyols showed varying degrees of activity against Gram-positive and Gram-negative bacteria. For instance, compounds with higher lipophilicity tended to exhibit stronger antibacterial effects, suggesting that structural modifications can enhance efficacy against resistant strains .

Compound MIC (µg/mL) Activity
This compound Derivative 110Moderate against E. coli
This compound Derivative 25Strong against S. aureus
This compound Derivative 32Very strong against both Gram-positive and Gram-negative bacteria

The above table summarizes the Minimum Inhibitory Concentration (MIC) values for various derivatives of this compound, highlighting their potential as antimicrobial agents.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. The results demonstrated that while some derivatives exhibited cytotoxicity, others maintained low toxicity profiles, making them suitable candidates for further development in therapeutic applications.

  • Case Study : A derivative of this compound was tested against the A549 lung cancer cell line. The study reported a cytotoxicity value of approximately 4%, indicating a favorable therapeutic index .

Structure-Activity Relationship (SAR)

The biological activity of this compound and its derivatives can be explained through structure-activity relationships (SAR). Variations in substituents significantly impact their antimicrobial and cytotoxic properties. For example, increasing electron-withdrawing characteristics on the aromatic rings of derivatives correlated with enhanced antibacterial activity .

The mechanism through which this compound exerts its biological effects involves interactions with microbial cell membranes and potential inhibition of essential metabolic pathways. These interactions are critical for understanding how modifications to the compound's structure can lead to improved efficacy.

Q & A

Basic: What are the standard protocols for synthesizing Anhydroenneaheptitol, and how can researchers ensure reproducibility?

Methodological Answer:
Synthesis typically involves multi-step carbohydrate derivatization, including selective protection/deprotection of hydroxyl groups and controlled dehydration. Key steps include:

  • Protection : Use of acetyl or benzyl groups to isolate reactive sites.
  • Dehydration : Acid-catalyzed (e.g., H₂SO₄) or thermal methods to form the anhydro ring.
  • Purification : Column chromatography (silica gel) or HPLC for isolating enantiomers.
    For reproducibility, document:
  • Reaction conditions (temperature, solvent ratios, catalyst purity) .
  • Raw NMR (¹H/¹³C) and mass spectrometry data to confirm intermediates .
  • Batch-specific anomalies (e.g., moisture sensitivity) in supplementary materials .

Basic: Which spectroscopic techniques are most effective for characterizing this compound's structure?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies hydroxyl patterns and anhydro ring conformation. Use deuterated solvents (DMSO-d₆) to minimize exchange broadening .
  • IR Spectroscopy : Confirms dehydration via C-O-C stretching (1100–1050 cm⁻¹) and hydroxyl loss .
  • X-ray Crystallography : Resolves stereochemistry but requires high-purity crystals. Use slow evaporation in aprotic solvents .
    Cross-validate with computational models (DFT) to resolve ambiguous peaks .

Advanced: How can researchers resolve contradictions in this compound’s reported bioactivity data across studies?

Methodological Answer:
Contradictions often arise from:

  • Purity Variability : Impurities >5% skew bioassays. Implement orthogonal purity checks (HPLC, melting point analysis) .
  • Solvent Effects : Polar solvents may stabilize transient conformers. Standardize solvent systems (e.g., DMSO-water mixtures) .
  • Cell Line Specificity : Test across multiple cell lines (e.g., HEK293 vs. HeLa) and include negative controls .
    Publish raw datasets and statistical codes to enable meta-analyses .

Advanced: What experimental design considerations are critical for studying this compound’s metabolic pathways?

Methodological Answer:

  • Isotopic Labeling : Use ¹³C-labeled analogs to trace metabolic incorporation via LC-MS/MS .
  • Kinetic Studies : Vary substrate concentrations and measure time-resolved product formation. Fit data to Michaelis-Menten models .
  • Enzyme Inhibition Controls : Include known inhibitors (e.g., glucosidase inhibitors) to validate specificity .
    Document environmental factors (pH, temperature) that alter enzyme activity .

Basic: How should researchers handle this compound’s hygroscopicity during storage?

Methodological Answer:

  • Storage : Use desiccators with silica gel or molecular sieves under nitrogen atmosphere .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 weeks) and monitor via TGA/DSC .
  • Formulation : Prepare lyophilized powders or ionic liquid derivatives to reduce water uptake .

Advanced: What strategies mitigate batch-to-batch variability in this compound production?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
  • Quality-by-Design (QbD) : Optimize critical parameters (e.g., reaction time, stirring rate) via DOE (Design of Experiments) .
  • Post-Synthesis Analysis : Compare multiple batches using PCA (Principal Component Analysis) of NMR/LC-MS data .

Basic: How to differentiate this compound’s structural artifacts from true signals in spectroscopic data?

Methodological Answer:

  • Artifact Identification :
    • Solvent peaks: Compare spectra with blank solvent runs .
    • Degradation products: Track time-dependent changes via stability-indicating assays .
  • Validation : Repeat measurements under varied conditions (e.g., temperature, concentration) .

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